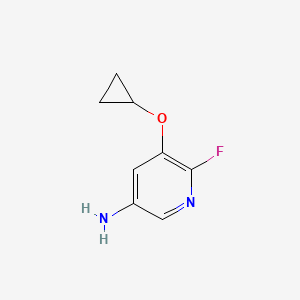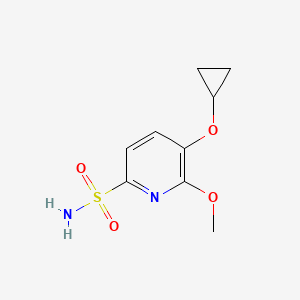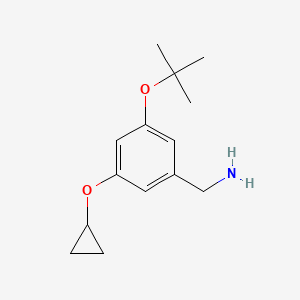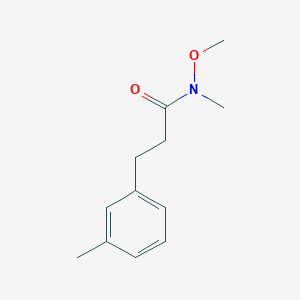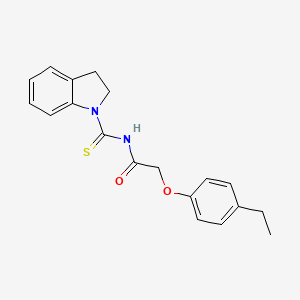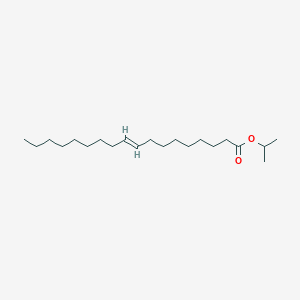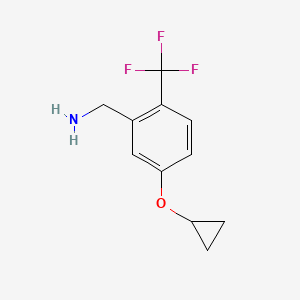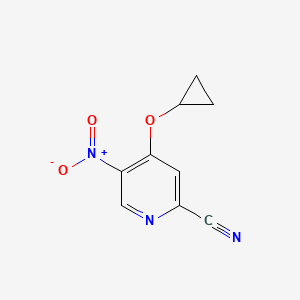
4-Cyclopropoxy-5-nitropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-nitropicolinonitrile is an organic compound with the molecular formula C9H7N3O3 It is characterized by the presence of a cyclopropoxy group, a nitro group, and a picolinonitrile moiety
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-nitropicolinonitrile typically involves the reaction of 4-nitropicolinonitrile with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Cyclopropoxy-5-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-5-nitropicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-nitropicolinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
4-Cyclopropoxy-5-nitropicolinonitrile can be compared with other similar compounds, such as:
4-Nitropicolinonitrile: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
4-Cyclopropoxy-2-nitropyridine: Similar structure but with different positioning of the nitro group, which can influence its properties.
4-Cyclopropoxy-5-aminopicolinonitrile: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-3-9(15-7-1-2-7)8(5-11-6)12(13)14/h3,5,7H,1-2H2 |
InChI Key |
STDPGYRKLIWTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


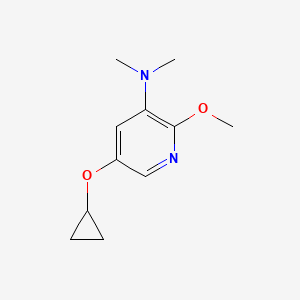
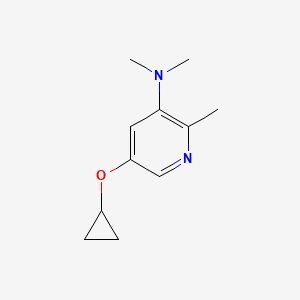
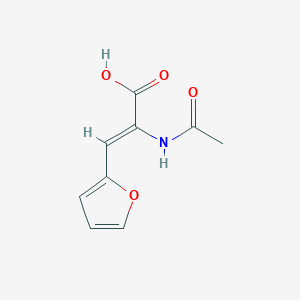
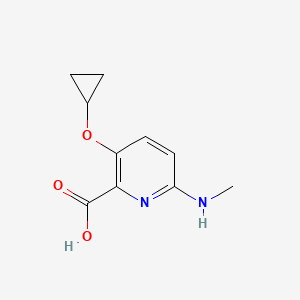
![biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone](/img/structure/B14813252.png)
